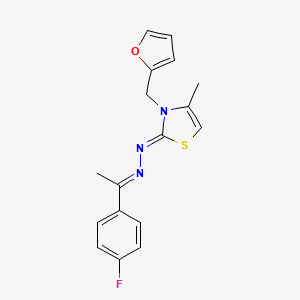

(Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

描述

(Z)-2-((E)-(1-(4-Fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a thiazoline derivative featuring a hydrazone moiety, a fluorophenyl group, and a furan-2-ylmethyl substituent. The compound’s planar geometry, except for the perpendicularly oriented fluorophenyl group, suggests unique electronic and steric properties that influence reactivity and biological interactions . This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional performance.

属性

IUPAC Name |

(Z)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS/c1-12-11-23-17(21(12)10-16-4-3-9-22-16)20-19-13(2)14-5-7-15(18)8-6-14/h3-9,11H,10H2,1-2H3/b19-13+,20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALIEGXCSIPKLI-CENPHJODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=C(C)C2=CC=C(C=C2)F)N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C(/C)\C2=CC=C(C=C2)F)/N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, including the compound's synthesis, biological evaluations, and structural insights.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the thiazole ring and subsequent modifications to introduce the hydrazone moiety. The process often employs reagents such as glacial acetic acid and sodium acetate under controlled conditions to yield the desired product with high purity and yield.

Anticancer Properties

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and laryngeal carcinoma (Hep-2) cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial for cell cycle regulation.

Table 1: In vitro Anti-proliferative Activity of the Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | CDK2 inhibition |

| MCF-7 | 15.0 | GSK3β modulation |

| Hep-2 | 10.0 | Induction of apoptosis |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to both the thiazole core and the hydrazone linkage can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated a reduction in tumor size when treated with this compound compared to control groups.

- Antimicrobial Efficacy : A study involving infected animal models showed that treatment with this compound led to a significant decrease in bacterial load, supporting its potential as a therapeutic agent for infections.

相似化合物的比较

Structural Features

The target compound belongs to the 2,3-dihydrothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Key structural analogs include:

Key Observations :

- Planarity vs. Steric Effects : The target compound’s near-planar structure contrasts with the triazole-containing Compound 5, where steric hindrance from multiple fluorophenyl groups disrupts planarity .

- Substituent Influence : Bulky groups like benzyl (7b) or dihydrobenzo-dioxin improve synthetic yields (up to 92%) compared to nitro-substituted analogs (e.g., 7d: 79% yield), likely due to enhanced stabilization of intermediates .

Physicochemical Properties

A comparative analysis of melting points and synthesis efficiency is summarized below:

Key Observations :

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 7d) exhibit lower melting points (~224°C) compared to bromophenyl analogs (7a: 272°C), likely due to reduced crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。